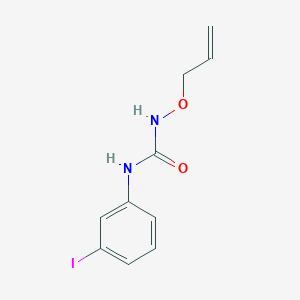
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, also known as EHP-101, is a synthetic compound that has gained attention in recent years due to its potential therapeutic applications in various neurological and inflammatory disorders.
Wirkmechanismus
The exact mechanism of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood, but it is believed to act through multiple pathways, including the inhibition of pro-inflammatory cytokines, such as TNF-α and IL-1β, and the activation of the Nrf2-ARE pathway, which plays a crucial role in cellular defense against oxidative stress.
Biochemical and Physiological Effects
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been shown to have several biochemical and physiological effects, including the inhibition of microglia activation, the reduction of oxidative stress and neuroinflammation, and the promotion of neuroprotection and neuroregeneration. These effects are mediated through the modulation of various signaling pathways, including the MAPK/ERK and PI3K/Akt pathways.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in lab experiments is its high potency and selectivity, which allows for precise targeting of specific pathways and cellular processes. However, one of the limitations of using 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one is its relatively low solubility in water, which can make it difficult to administer in vivo.
Zukünftige Richtungen
There are several future directions for the research and development of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one, including the optimization of its pharmacokinetic and pharmacodynamic properties, the evaluation of its safety and efficacy in clinical trials, and the identification of novel therapeutic applications in other neurological and inflammatory disorders. Additionally, further studies are needed to elucidate the exact mechanisms of action of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one and to identify potential drug-drug interactions and adverse effects.
Synthesemethoden
The synthesis of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one involves a multi-step process that includes the reaction of 4-isopropoxybenzoyl chloride with 3-hydroxy-4-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in the presence of a base, followed by the reaction of the resulting intermediate with 3-ethoxy-4-hydroxybenzaldehyde. The final product is obtained after purification and isolation steps.
Wissenschaftliche Forschungsanwendungen
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various neurological and inflammatory disorders, including multiple sclerosis, Alzheimer's disease, Parkinson's disease, and chronic pain. Several preclinical studies have demonstrated the efficacy of 5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one in reducing inflammation, oxidative stress, and neuronal damage in animal models of these disorders.
Eigenschaften
Produktname |
5-(3-ethoxy-4-hydroxyphenyl)-3-hydroxy-4-(4-isopropoxybenzoyl)-1-(3-pyridinylmethyl)-1,5-dihydro-2H-pyrrol-2-one |
|---|---|
Molekularformel |
C28H28N2O6 |
Molekulargewicht |
488.5 g/mol |
IUPAC-Name |
(E)-[2-(3-ethoxy-4-hydroxyphenyl)-4,5-dioxo-1-(pyridin-1-ium-3-ylmethyl)pyrrolidin-3-ylidene]-(4-propan-2-yloxyphenyl)methanolate |
InChI |
InChI=1S/C28H28N2O6/c1-4-35-23-14-20(9-12-22(23)31)25-24(26(32)19-7-10-21(11-8-19)36-17(2)3)27(33)28(34)30(25)16-18-6-5-13-29-15-18/h5-15,17,25,31-32H,4,16H2,1-3H3/b26-24+ |
InChI-Schlüssel |
JHPPYFJYIIUAOZ-SHHOIMCASA-N |
Isomerische SMILES |
CCOC1=C(C=CC(=C1)C2/C(=C(/C3=CC=C(C=C3)OC(C)C)\[O-])/C(=O)C(=O)N2CC4=C[NH+]=CC=C4)O |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)O)C(=O)C(=O)N2CC4=CN=CC=C4)O |
Kanonische SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(C3=CC=C(C=C3)OC(C)C)[O-])C(=O)C(=O)N2CC4=C[NH+]=CC=C4)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-benzyl-5-(4-hydroxyphenyl)-8,8-dimethyl-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-2,4,6(1H,3H,7H)-trione](/img/structure/B254975.png)
![Ethyl 4-[(5-hydroxypentyl)amino]-6,8-dimethyl-3-quinolinecarboxylate](/img/structure/B254977.png)

![Ethyl 2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}propanoate](/img/structure/B254984.png)

![5-({[4-Chloro-3-(trifluoromethyl)phenyl]sulfonyl}amino)pentanoic acid](/img/structure/B254987.png)

![4-[[(Z)-(2-oxonaphthalen-1-ylidene)methyl]amino]-3-thia-1-azatricyclo[5.2.2.02,6]undeca-2(6),4-diene-5-carbonitrile](/img/structure/B254990.png)
![2-(4-fluorophenyl)-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B254991.png)
![N-[4-(tert-butylsulfamoyl)phenyl]thiophene-2-carboxamide](/img/structure/B254992.png)
![1-Methyl-4-{[3-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254993.png)
![1-Methyl-4-{[2-(trifluoromethyl)phenyl]sulfonyl}piperazine](/img/structure/B254995.png)

![Methyl 2-methyl-2-[({[(4-methylphenyl)amino]carbonyl}amino)oxy]propanoate](/img/structure/B254998.png)